molecular formula C17H15N7O2 B3010671 4-((1H-imidazol-1-yl)methyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide CAS No. 2034351-21-6

4-((1H-imidazol-1-yl)methyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide

Katalognummer B3010671
CAS-Nummer: 2034351-21-6
Molekulargewicht: 349.354
InChI-Schlüssel: BPRZBGNJXBEGPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "4-((1H-imidazol-1-yl)methyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide" is a complex molecule that appears to be a derivative of imidazole and triazolopyrazine. Imidazole is a five-membered planar ring with two nitrogen atoms at non-adjacent positions, which is a feature in many pharmaceutical drugs. Triazolopyrazine is another heterocyclic compound that often features in drug design due to its potential biological activities.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of the specific compound , they do provide insight into the synthesis of related heterocyclic compounds. For instance, the synthesis of various benzo[d]imidazole derivatives with potential antioxidant and antimicrobial activities is described in the first paper. These compounds were synthesized through a multi-step process involving Schiff's base formation, reaction with ethyl cyanoacetate, N-methylation, and further reactions with different carboxylic acids . Although the exact synthesis of the compound is not detailed, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like the one is characterized by the presence of multiple rings that include nitrogen atoms. These structures are often associated with a variety of biological activities. The imidazole ring, a component of the compound, is known for its role in drugs due to its resemblance to the adenine part of ATP, making it significant in enzyme inhibition . The triazolopyrazine component is likely to contribute to the compound's potential biological activities, although the specific details are not provided in the papers.

Chemical Reactions Analysis

The papers do not provide specific chemical reactions for the compound "4-((1H-imidazol-1-yl)methyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide". However, based on the chemical structure, it can be inferred that the compound may undergo reactions typical of amides, such as hydrolysis, and reactions typical of heterocyclic compounds, such as electrophilic and nucleophilic substitutions. The presence of the hydroxy group may also allow for the formation of hydrogen bonds, which could be relevant in its biological interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the papers. However, the presence of multiple heterocycles suggests that the compound may have significant aromatic character, which could affect its solubility and stability. The imidazole and triazolopyrazine rings may also influence the compound's pKa and lipophilicity, which are important factors in drug absorption and distribution . The compound's potential for forming hydrogen bonds due to the hydroxy group could also affect its solubility in water and biological fluids.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

Synthesis of Pyrazolo[5,1-c]triazines and Other Derivatives : Research on the synthesis of pyrazolo[5,1-c]triazines, isoxazolo[3,4-d]pyrimidine, and pyridine derivatives emphasizes the versatility of heterocyclic compounds. These compounds, including those containing the benzofuran moiety, are synthesized via reactions with diazotized heterocyclic amines, hydroximoyl chlorides, and active methylene compounds. The structural confirmation of these compounds is achieved through elemental analyses and spectral data, highlighting the diverse synthetic pathways explored in heterocyclic chemistry (Abdelhamid, Fahmi, & Alsheflo, 2012).

Antitumor and Antimicrobial Applications

Antitumor Imidazotetrazines : The synthesis of novel imidazotetrazinones and related compounds explores their potential as antitumor drugs, emphasizing the significance of heterocyclic compounds in medicinal chemistry. Despite varying cytotoxicity levels, the exploration of these compounds contributes to understanding the mode of action of antitumor drugs like temozolomide (Clark et al., 1995).

Anticancer and Antioxidant Agents : The synthesis of fused heterocyclic 1,3,5-triazines from N-acyl imidates and heterocyclic amines demonstrates their potential as anticancer and antioxidant agents. Specific derivatives have shown moderate anti-proliferation potential and high antioxidant capacity, even exceeding widely used reference antioxidants (Bekircan et al., 2005).

Synthesis Techniques and Chemical Interactions

Desulfurative Cyclization for Imidazo and Triazolopyridines : An efficient method for synthesizing imidazo[1,5-a]pyridines and [1,2,4]-triazolo[4,3-a]pyridines through desulfurative cyclization highlights the innovative approaches in heterocyclic compound synthesis. This method offers advantages like mild conditions, short reaction times, and high yields, contributing to the advancement of synthetic chemistry (Ramesha et al., 2016).

Zukünftige Richtungen

The compound “4-((1H-imidazol-1-yl)methyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide” could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Eigenschaften

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O2/c25-16(13-3-1-12(2-4-13)10-23-7-5-18-11-23)20-9-14-21-22-15-17(26)19-6-8-24(14)15/h1-8,11H,9-10H2,(H,19,26)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRZBGNJXBEGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C(=O)NCC3=NN=C4N3C=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1H-imidazol-1-yl)methyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.